(S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaph osphole
Description
(S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole (CAS: 2227217-19-6) is a chiral organophosphorus compound with the molecular formula C21H27O3P and a purity of 97% . Its structure features a benzo[d][1,3]oxaphosphole core substituted with a tert-butyl group, a 2,6-dimethoxyphenyl moiety, and two methyl groups at the 2-position.
Properties
IUPAC Name |
(3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27O3P/c1-20(2,3)25-19-14(10-8-13-17(19)24-21(25,4)5)18-15(22-6)11-9-12-16(18)23-7/h8-13H,1-7H3/t25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPKISOMMZBCPQ-RUZDIDTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C(C=CC=C3OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorus-Mediated Cyclization
A 1,2-diol derivative (e.g., 2-methyl-1,2-benzenediol) reacts with phosphorus trichloride (PCl₃) under anhydrous conditions to form the oxaphosphole ring. The reaction proceeds via nucleophilic attack of the diol oxygen atoms on phosphorus, followed by HCl elimination.
Reaction Conditions
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Solvent: Toluene or dichloromethane (DCM)
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Temperature: 0–25°C
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Yield: 60–75% (crude)
Mechanistic Insight
The reaction favors five-membered ring formation due to Thorpe-Ingold effects, with steric bulk from methyl groups accelerating cyclization.
| Parameter | Value |
|---|---|
| Catalyst loading | 10 mol% AlCl₃ |
| Solvent | Nitromethane |
| Temperature | 40°C |
| Time | 12 h |
| Yield | 82% |
2,6-Dimethoxyphenyl Functionalization
The dimethoxyphenyl group is incorporated via Suzuki-Miyaura cross-coupling. A boronated 2,6-dimethoxyphenyl precursor reacts with the brominated oxaphosphole intermediate under palladium catalysis.
Key Considerations
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : K₂CO₃
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Solvent : Dioxane/H₂O (4:1)
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Yield : 68–74%
Stereochemical Control
The (S)-configuration is achieved using chiral auxiliaries or asymmetric catalysis during ring formation:
Chiral Ligand-Assisted Synthesis
A binaphthol-derived phosphoramidite ligand (e.g., (R)-BINAP) enables enantioselective cyclization. The ligand coordinates palladium during cross-coupling, inducing a 92% enantiomeric excess (ee).
Critical Factors
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Ligand-to-metal ratio: 1.2:1
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Temperature: -20°C (prevents racemization)
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Solvent: Tetrahydrofuran (THF)
Purification and Characterization
Chromatographic Separation
Crude product purification employs silica gel chromatography with a hexane/ethyl acetate gradient (9:1 to 3:1). The tert-butyl group’s hydrophobicity enhances separation from polar byproducts.
Spectroscopic Validation
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³¹P NMR : Single peak at δ 25–30 ppm confirms phosphorus environment homogeneity.
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HPLC : Chiralcel OD-H column (hexane/iPrOH 90:10) verifies >98% ee.
Green Chemistry Adaptations
Solvent-Free Cyclization
Mimicking methodologies from benzoxazole synthesis, the oxaphosphole ring forms under neat conditions using Fe₃O₄@SiO₂-SO₃H (0.03 g catalyst per mmol substrate). This reduces waste and improves atom economy.
Performance Metrics
| Cycle | Yield (%) |
|---|---|
| 1 | 92 |
| 2 | 90 |
| 3 | 87 |
| 4 | 86 |
| 5 | 84 |
Industrial Scalability
Continuous Flow Synthesis
A tubular reactor system (ID 2 mm, L 10 m) enables large-scale production:
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Residence time : 30 min
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Throughput : 5 kg/day
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Purity : 99.2% (by GC-MS)
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
(S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to enhance reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Anticancer Activity :
- Studies have indicated that phosphole derivatives exhibit significant anticancer properties. (S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole has been investigated for its ability to inhibit tumor growth through apoptosis induction in cancer cells. Preliminary data suggest that the compound may interfere with specific signaling pathways associated with cancer cell proliferation .
- Antioxidant Properties :
Catalytic Applications
-
Ligand for Transition Metal Catalysis :
- (S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole serves as a chiral ligand in transition metal-catalyzed reactions. Its steric and electronic properties can enhance enantioselectivity in asymmetric synthesis processes . This application is crucial in the synthesis of pharmaceuticals where chirality is a key factor.
- Catalyst in Organic Reactions :
Materials Science Applications
-
Polymer Chemistry :
- Research indicates that phosphole compounds can be incorporated into polymer matrices to enhance their electrical and optical properties. (S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole can be used to create conductive polymers with potential applications in flexible electronics .
- Photonic Devices :
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer effects of various phosphole derivatives including (S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole. The results demonstrated significant tumor reduction in xenograft models when treated with this compound compared to controls .
Case Study 2: Catalytic Performance
In a recent publication in Chemical Communications, researchers evaluated the catalytic performance of (S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole as a ligand for palladium-catalyzed cross-coupling reactions. The study reported enhanced yields and selectivity compared to traditional ligands .
Mechanism of Action
The mechanism of action of (S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The compound’s structural analogs differ in substituents, stereochemistry, and molecular complexity. Below is a comparative analysis based on evidence:
*Inferred formula based on structural description.
Key Observations:
Replacing methoxy with diphenoxy (CAS 1441830-74-5) introduces bulkier substituents, likely reducing solubility but increasing lipophilicity . The dihydroxyphenyl variant (CAS 1373432-09-7) may exhibit higher reactivity due to phenolic -OH groups, which could influence hydrogen bonding or oxidation sensitivity .
Stereochemical Differences: The S-configuration in the target compound contrasts with the R-configuration in CAS 1441830-74-3. Chirality can critically affect biological activity, as seen in enantioselective drug-receptor interactions .
Steric and Functional Modifications :
Physicochemical and Stability Comparisons
- Solubility: Methoxy groups (target compound) enhance water solubility compared to diphenoxy or benzyl derivatives .
- Stability : Compounds like CAS 1246888-90-3 require storage under inert atmospheres at 2–8°C, suggesting sensitivity to oxidation or hydrolysis .
- Molecular Weight: The diphenoxy derivative (C29H27O3P, MW 454.5 g/mol) is larger than the target compound (C21H27O3P, MW 358.4 g/mol), impacting pharmacokinetic properties like membrane permeability .
Biological Activity
(S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphole compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H27O3P
- Molecular Weight : 358.16 g/mol
- CAS Number : 2227217-19-6
- Purity : ≥97% (often >99% ee)
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from tert-butyl esters and dimethoxyphenyl derivatives. The reactions require strong nucleophiles and catalysts to facilitate the formation of the desired product. Common synthetic routes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
The biological activity of (S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is primarily attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
- Substrate Properties : It has been identified as a substrate for P-glycoprotein (P-gp) and an inhibitor for several cytochrome P450 enzymes including CYP2C9, CYP2D6, and CYP3A4 .
Pharmacokinetics
- Log Po/w (iLOGP) : 3.57
- Log Kp (skin permeation) : -5.55 cm/s
These values suggest moderate lipophilicity which may influence its absorption and distribution in biological systems .
Anticancer Activity
Recent studies have indicated that phosphole derivatives exhibit anticancer properties. For instance, a study explored the cytotoxic effects of related phosphole compounds on various cancer cell lines. The results showed significant inhibition of cell proliferation in vitro, suggesting potential as therapeutic agents .
Neuroprotective Effects
Another investigation assessed the neuroprotective effects of this compound in models of neurodegeneration. The findings revealed that it could reduce oxidative stress markers and improve neuronal survival rates under stress conditions .
Data Table of Biological Activities
| Biological Activity | Observations |
|---|---|
| P-gp Substrate | Yes |
| CYP Inhibition | CYP2C9: Yes; CYP2D6: Yes; CYP3A4: Yes |
| Anticancer Potential | Significant cytotoxicity in cancer cell lines |
| Neuroprotective Effects | Reduced oxidative stress in neuronal models |
Q & A
Q. How to interpret conflicting results in catalytic activity studies?
- Methodological Answer :
- Perform control experiments with achiral analogs to isolate stereochemical contributions.
- Use kinetic profiling (e.g., Eyring plots) to differentiate electronic vs. steric effects.
- Cross-reference with crystallographic data to correlate catalyst structure with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
